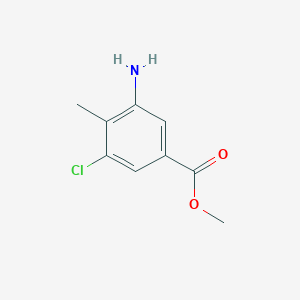

Methyl 3-amino-5-chloro-4-methylbenzoate

Description

Properties

IUPAC Name |

methyl 3-amino-5-chloro-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSUGRZNOLSQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Based on Sequential Nitration, Reduction, and Chlorination of m-Toluic Acid Derivatives

This method uses m-toluic acid (3-methylbenzoic acid) as the starting material and involves three main steps:

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nitration | m-Toluic acid + 60-75% Nitric acid, 0-20 °C, 1-2 h | 2-nitro-3-methylbenzoic acid | High | Preferably 63.5-70% nitric acid; controlled temperature to avoid over-nitration |

| 2 | Hydrogenation Reduction | 2-nitro-3-methylbenzoic acid + H2, Pd/C or Pt/C catalyst, suitable solvent | 2-amino-3-methylbenzoic acid | High | Hydrogen atmosphere; catalysts Pd/C, Pt/C, or Raney nickel used |

| 3 | Chlorination | 2-amino-3-methylbenzoic acid + chlorination reagent + benzoyl peroxide (1-2% mass) + solvent (DMF, DMAc, sulfolane, or DMSO), 90-110 °C, 1-2 h | 2-amino-3-methyl-5-chlorobenzoic acid | 63.0-68.4 | Solvent volume ratio 1g:3-5 mL; benzoyl peroxide initiates chlorination |

This method yields the target chlorinated amino benzoic acid intermediate with high purity (99.0-99.5%) and melting point 238-243 °C. The overall yield is approximately 63-68%.

- Uses inexpensive, commercially available raw materials.

- Environmentally friendly compared to methods involving chlorine gas.

- Short reaction times and relatively simple reaction conditions.

- Suitable for industrial scale-up.

Alternative Method Using 7-methylindole-2,3-diketone

Two reported methods involve 7-methylindole-2,3-diketone as the starting material:

First method: Hydrogen peroxide in sodium hydroxide solution converts diketone to amino acid intermediate, followed by chlorination with N-chlorosuccinimide (NCS) in DMF at 100 °C for 40 minutes.

Second method: Chlorination of diketone with chlorine gas in chloroform at ice bath temperature for 24 hours, then reaction with sodium hydroxide and hydrogen peroxide.

- High cost of 7-methylindole-2,3-diketone.

- Use of chlorine gas causes environmental pollution.

- Long reaction times and low yields.

- High energy consumption due to temperature control requirements.

Comparative Analysis of Preparation Methods

| Feature | Method Using m-Toluic Acid (Nitration/Reduction/Chlorination) | Method Using 7-Methylindole-2,3-diketone | Method via o-Toluidine Derivatives |

|---|---|---|---|

| Starting Material Cost | Low (m-toluic acid) | High (7-methylindole-2,3-diketone) | Moderate (o-toluidine) |

| Environmental Impact | Low (no chlorine gas) | High (chlorine gas used) | Moderate (bromine used) |

| Reaction Time | Short (hours) | Long (up to 24 hours) | Moderate |

| Yield | Moderate to high (63-68%) | Low | High (>90%) |

| Purity | High (99%) | Not specified | High (>98%) |

| Scalability | Good | Poor due to cost and environmental issues | Good |

Summary of Key Reaction Conditions for Preferred Method

| Step | Parameters | Details |

|---|---|---|

| Nitration | Temp: 0-20 °C | Use 60-75% nitric acid, preferably 63.5-70% |

| Time: 1-2 hours | Stirring under controlled temperature | |

| Hydrogenation | Catalyst: Pd/C, Pt/C, Raney Ni | Hydrogen atmosphere, solvent suitable for catalyst |

| Temp: Ambient to moderate | Reduction to amino group | |

| Chlorination | Reagent: Chlorination agent + benzoyl peroxide (1-2%) | Solvent: DMF, DMAc, sulfolane, or DMSO |

| Temp: 90-110 °C | Time: 1-2 hours | |

| Solvent Ratio | 1 g amino acid : 3-5 mL solvent | Ensures good solubility and reaction efficiency |

Research Findings and Industrial Relevance

- The preferred nitration-reduction-chlorination sequence using m-toluic acid is well-suited for industrial production due to low cost, environmental safety, and good yields.

- The use of benzoyl peroxide as a radical initiator in chlorination improves selectivity and yield.

- Avoidance of chlorine gas and expensive starting materials reduces environmental and economic burdens.

- The high purity and melting point of the final product confirm the efficiency of the method.

- The method is scalable and adaptable to continuous flow processes, enhancing industrial applicability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-chloro-4-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products

Substitution: Products include various substituted benzoates depending on the nucleophile used.

Oxidation: Nitro derivatives are formed.

Reduction: Corresponding amines are produced.

Hydrolysis: The carboxylic acid derivative is obtained.

Scientific Research Applications

Methyl 3-amino-5-chloro-4-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-chloro-4-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Similarity Scores

Key Observations :

- Positional Isomerism: Methyl 2-amino-3-chlorobenzoate (similarity 0.97) demonstrates that minor shifts in substituent positions (e.g., amino at 2 vs.

- Halogen Substitution: Methyl 5-amino-2-bromo-4-chlorobenzoate () highlights that bromo groups, being stronger leaving groups, enable distinct reactivity compared to chloro or methyl substituents .

Biological Activity

Methyl 3-amino-5-chloro-4-methylbenzoate, a compound of increasing interest in medicinal chemistry, exhibits various biological activities that have been the subject of numerous studies. This article delves into its pharmacological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

This compound is characterized by its aromatic structure, which includes a chlorine atom that influences its chemical reactivity and biological interactions. The compound's molecular formula is and it has a molecular weight of approximately 187.61 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Interactions : The compound acts as a substrate for cytochrome P450 enzymes, which are crucial for drug metabolism. It may also inhibit certain kinases, affecting cellular signaling pathways .

- Gene Expression Modulation : this compound can influence the activity of transcription factors, leading to changes in gene expression associated with cell growth and differentiation .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

The compound has also shown promise in anticancer research. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, possibly through the modulation of specific signaling pathways .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| GI Absorption | High |

| Blood-Brain Barrier Penetration | Yes |

| CYP Enzyme Inhibition | CYP1A2 (Yes), others (No) |

| Log Kp (Skin Permeation) | -6.26 cm/s |

These properties suggest that the compound is well-absorbed and can cross the blood-brain barrier, which is advantageous for central nervous system-targeted therapies .

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial effects of this compound against several pathogens. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL across different bacterial strains, indicating its potential as an antimicrobial agent .

Anticancer Activity Assessment

In another investigation focused on its anticancer properties, this compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent increase in apoptosis rates, particularly at concentrations above 50 µM, highlighting its potential as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-amino-5-chloro-4-methylbenzoate, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via esterification of the corresponding benzoic acid derivative. For example, methyl ester formation using methanol and a catalytic acid (e.g., H₂SO₄) under reflux, followed by halogenation at the 5-position using Cl₂ or a chlorinating agent like SOCl₂. Key intermediates (e.g., 3-amino-5-chloro-4-methylbenzoic acid) should be characterized via NMR (¹H/¹³C) to confirm regioselectivity and purity. FT-IR can verify ester and amine functional groups. Purity assessment via HPLC (>98%) is critical for downstream applications .

Q. How can researchers resolve discrepancies in spectroscopic data for this compound?

- Methodology : Contradictions in NMR or mass spectrometry data may arise from impurities or tautomeric forms. Use deuterated solvents (DMSO-d₆ or CDCl₃) to stabilize the structure and acquire high-resolution spectra. Cross-validate with computational tools (e.g., DFT simulations) to predict chemical shifts and compare with experimental data. For mass spectrometry, employ ESI-MS in positive ion mode to confirm molecular ion peaks .

Q. What are the standard storage conditions to ensure stability of this compound?

- Methodology : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C. Moisture-sensitive derivatives require desiccants (e.g., silica gel). Regularly monitor stability via TLC or HPLC to detect degradation products like hydrolysis of the ester group or oxidation of the amine .

Advanced Research Questions

Q. How can reaction yields be optimized for halogenation steps in the synthesis of this compound?

- Methodology : Chlorination at the 5-position may compete with side reactions (e.g., over-halogenation). Optimize by controlling stoichiometry (1.1–1.3 equiv Cl₂) and temperature (0–5°C). Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity. Monitor reaction progress via in-situ IR or GC-MS to terminate at the desired stage. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield .

Q. What strategies are effective for analyzing byproducts in large-scale synthesis?

- Methodology : Byproducts such as di-chlorinated isomers or ester hydrolysis products can be identified using LC-MS/MS with a C18 column and acetonitrile/water mobile phase. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) help assign structures. For quantification, develop a calibration curve using synthesized reference standards .

Q. How can computational chemistry predict the pharmacological activity of this compound?

- Methodology : Perform molecular docking studies (e.g., AutoDock Vina) against target receptors (e.g., dopamine D2 or serotonin 5-HT3) using the compound’s 3D structure (optimized via Gaussian software). Compare binding affinities with known antagonists (e.g., benzamide derivatives). Validate predictions with in vitro receptor-binding assays using radiolabeled ligands .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

- Methodology : Racemization at the amino group may occur under acidic/basic conditions. Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiomeric excess. Opt for mild reaction conditions (e.g., enzymatic esterification) and chiral auxiliaries during synthesis. Consider asymmetric catalysis with transition-metal complexes (e.g., Ru-BINAP) for stereocontrol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.